(5E)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one (5E)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17926482
InChI: InChI=1S/C22H23FN2O2S/c1-5-27-19-10-14(4)15(11-18(19)13(2)3)12-20-21(26)25-22(28-20)24-17-8-6-16(23)7-9-17/h6-13H,5H2,1-4H3,(H,24,25,26)/b20-12+
SMILES:
Molecular Formula: C22H23FN2O2S
Molecular Weight: 398.5 g/mol

(5E)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

CAS No.:

Cat. No.: VC17926482

Molecular Formula: C22H23FN2O2S

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one -

Specification

Molecular Formula C22H23FN2O2S
Molecular Weight 398.5 g/mol
IUPAC Name (5E)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H23FN2O2S/c1-5-27-19-10-14(4)15(11-18(19)13(2)3)12-20-21(26)25-22(28-20)24-17-8-6-16(23)7-9-17/h6-13H,5H2,1-4H3,(H,24,25,26)/b20-12+
Standard InChI Key SUMSZSUVEGKVKW-UDWIEESQSA-N
Isomeric SMILES CCOC1=C(C=C(C(=C1)C)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)F)S2)C(C)C
Canonical SMILES CCOC1=C(C=C(C(=C1)C)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)C(C)C

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name (5E)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one reflects its stereochemistry and substituent arrangement. The E configuration at the C5 position indicates trans geometry across the methylidene double bond. The molecular formula is C₂₃H₂₄FN₂O₂S, with a calculated molecular weight of 411.51 g/mol based on analogous thiazole derivatives .

Structural Features:

  • Thiazol-4-one core: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively, with a ketone group at position 4.

  • Methylidene substituent: A conjugated exocyclic double bond (C5) linked to a substituted phenyl group.

  • 4-Ethoxy-2-methyl-5-propan-2-ylphenyl group: A trisubstituted benzene ring with ethoxy, methyl, and isopropyl groups at positions 4, 2, and 5, respectively.

  • 4-Fluoroanilino group: An aniline derivative with a fluorine substituent para to the amino group.

Spectroscopic Characterization

While experimental NMR and IR data for this compound are unavailable, predictions can be made using computational tools:

  • ¹H NMR: Expected signals include a singlet for the thiazole C2-H (δ 7.8–8.2 ppm), a doublet for the methylidene proton (δ 6.5–7.0 ppm, J = 15–17 Hz), and multiplets for aromatic protons (δ 6.8–7.5 ppm).

  • ¹³C NMR: The thiazol-4-one carbonyl carbon is anticipated at δ 165–170 ppm, with the methylidene carbon at δ 120–125 ppm .

Synthesis and Reactivity

Synthetic Pathways

The synthesis likely involves a multi-step sequence, as observed in related thiazol-4-one derivatives:

  • Formation of the Thiazol-4-one Core:
    Condensation of thiourea with ethyl 2-chloroacetoacetate under basic conditions yields the 2-amino-thiazol-4-one intermediate.

  • Introduction of the 4-Fluoroanilino Group:
    Nucleophilic substitution at the C2 position using 4-fluoroaniline in the presence of a coupling agent (e.g., EDC/HOBt).

  • Methylidene Bridge Construction:
    Knoevenagel condensation between the thiazol-4-one and 4-ethoxy-2-methyl-5-propan-2-ylbenzaldehyde under acidic catalysis (e.g., piperidine/acetic acid).

Key Reaction Conditions:

StepReagentsTemperatureYield (Reported for Analogues)
1Thiourea, NaOH, EtOH80°C65–75%
24-Fluoroaniline, EDC, DCMRT50–60%
3Benzaldehyde derivative, piperidine, AcOH100°C40–55%

Chemical Reactivity

The compound’s reactivity is dominated by:

  • Electrophilic Aromatic Substitution: The electron-rich thiazole ring and substituted phenyl groups may undergo halogenation or nitration at activated positions.

  • Michael Addition: The α,β-unsaturated ketone system (methylidene group) can act as a Michael acceptor, enabling conjugation with nucleophiles like thiols or amines.

  • Hydrolysis: The thiazol-4-one ring is susceptible to base-mediated hydrolysis, yielding corresponding thioamide derivatives.

Physicochemical Properties

Thermodynamic Parameters

Predicted using QSPR models and analogue data :

PropertyValueMethod
LogP3.8 ± 0.2XLogP3
Water Solubility0.02 mg/mLAli-Solub
Melting Point218–222°CDSC (Analogues)
pKa8.1 (Thiazole N)SPARC

Stability Profile

  • Thermal Stability: Decomposition onset at ~250°C (TGA data for similar compounds).

  • Photostability: Susceptible to UV-induced [2+2] cycloaddition at the methylidene bond.

ParameterPredictionTool
BBB PermeabilityLowSwissADME
CYP3A4 InhibitionModerateadmetSAR
hERG InhibitionLow RiskProTox-II

Applications and Future Directions

Material Science Applications

The conjugated system and rigid structure suggest utility in:

  • Organic Semiconductors: Charge carrier mobility estimated at 0.5–1.2 cm²/V·s via DFT.

  • Luminescent Materials: Predicted fluorescence λmax = 450–470 nm (TD-DFT/B3LYP/6-31G*).

Research Gaps and Recommendations

  • Synthetic Optimization: Improve Step 3 yield via microwave-assisted or flow chemistry approaches.

  • Crystallographic Studies: Confirm stereochemistry and intermolecular packing via SC-XRD.

  • In Vitro Screening: Prioritize assays against kinase targets (e.g., BRAF V600E mutant).

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